molecular formula C6H11Cl B8640889 1-Chloro-1-methylcyclopentane CAS No. 6196-85-6

1-Chloro-1-methylcyclopentane

Cat. No. B8640889
CAS RN: 6196-85-6
M. Wt: 118.60 g/mol
InChI Key: XDULUGNXCNQBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-1-methylcyclopentane is a useful research compound. Its molecular formula is C6H11Cl and its molecular weight is 118.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Chloro-1-methylcyclopentane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-1-methylcyclopentane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

6196-85-6

Product Name

1-Chloro-1-methylcyclopentane

Molecular Formula

C6H11Cl

Molecular Weight

118.60 g/mol

IUPAC Name

1-chloro-1-methylcyclopentane

InChI

InChI=1S/C6H11Cl/c1-6(7)4-2-3-5-6/h2-5H2,1H3

InChI Key

XDULUGNXCNQBNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To lithium sand (0.44 g, 63.0 mmol) in THF (100 mL) at 0° C. under argon was added 4,41-di-tert-butylbiphenyl (13.27 g, 51.0 mmol) and the resulting mixture was stirred at 0° C. overnight. The mixture was then cooled to −78° C. and 1-chloro-1-methylcyclopentane (3.0 g, 25.3 mmol) in THF (25 mL) was added. [1-Chloro-1-methylcyclopentane, a clear oil with b.p. 87-88° C./15T was obtained by the chlorination of 1-methylcyclopentanol with HCl gas.] This mixture was stirred for 15 min and the compound of Example g (5.34 g, 25.3 mmol) was added. The resulting solution was stirred at −78° C. for 1 h before being poured into water (250 mL). The aq layer was extracted three times with ether, and the combined extracts were dried (MgSO4) and concentrated to yield 2-[2-fluoro-6-(1-methyl-cyclopentyl)phenyl]-4,5-dihydro-4,4-dimethyloxazole, as a clear oil in 40% yield. This oxazoline was carried through Steps 1-4 of Example 90. The resulting final product was recrystallized from ether/hexanes and obtained as a white solid. m.p. 116-117° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
[Compound]
Name
4,41-di-tert-butylbiphenyl
Quantity
13.27 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

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